molecular formula C10H9IN2O2 B13929653 Ethyl 6-iodoimidazo[1,5-a]pyridine-1-carboxylate

Ethyl 6-iodoimidazo[1,5-a]pyridine-1-carboxylate

Cat. No.: B13929653
M. Wt: 316.09 g/mol
InChI Key: ABFKGACKSHXYQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-iodoimidazo[1,5-a]pyridine-1-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The presence of the iodine atom at the 6-position and the ethyl ester group at the 1-position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-iodoimidazo[1,5-a]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with ethyl bromoacetate, followed by iodination at the 6-position using iodine or an iodine-containing reagent. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like acetonitrile or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-iodoimidazo[1,5-a]pyridine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 6-position can be substituted with other functional groups using reagents like palladium catalysts in Suzuki or Sonogashira coupling reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the iodine atom.

    Cyclization and Condensation: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions for substitution.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation.

    Reducing Agents: Like sodium borohydride for reduction.

Major Products

The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can have different biological activities and applications.

Scientific Research Applications

Ethyl 6-iodoimidazo[1,5-a]pyridine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: Investigated for its activity against various biological targets, including enzymes and receptors.

    Chemical Biology: Employed in the study of biological pathways and mechanisms.

    Industrial Applications: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 6-iodoimidazo[1,5-a]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the imidazo[1,5-a]pyridine core play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the derivatives formed from this compound.

Comparison with Similar Compounds

Ethyl 6-iodoimidazo[1,5-a]pyridine-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and biological activity.

    Ethyl 6-bromoimidazo[1,5-a]pyridine-1-carboxylate: Contains a bromine atom, which also affects its chemical properties and applications.

    Ethyl 6-fluoroimidazo[1,5-a]pyridine-1-carboxylate: The presence of a fluorine atom can enhance certain biological activities and stability.

The uniqueness of this compound lies in its specific reactivity due to the iodine atom, making it a valuable compound for various chemical and biological studies.

Properties

Molecular Formula

C10H9IN2O2

Molecular Weight

316.09 g/mol

IUPAC Name

ethyl 6-iodoimidazo[1,5-a]pyridine-1-carboxylate

InChI

InChI=1S/C10H9IN2O2/c1-2-15-10(14)9-8-4-3-7(11)5-13(8)6-12-9/h3-6H,2H2,1H3

InChI Key

ABFKGACKSHXYQU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC(=CN2C=N1)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.